
1-Chloroheptane
Overview
Description
1-Chloroheptane: is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of heptane, specifically a primary alkyl halideheptyl chloride . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Chloroheptane can be synthesized through the chlorination of heptane. This process involves the substitution of a hydrogen atom in heptane with a chlorine atom. The reaction is typically carried out in the presence of ultraviolet light or a radical initiator to facilitate the formation of the chlorine radical, which then reacts with heptane to form this compound .
Industrial Production Methods:
In industrial settings, this compound is produced by the reaction of heptanol with hydrochloric acid. This method involves the conversion of heptanol to this compound through a nucleophilic substitution reaction, where the hydroxyl group of heptanol is replaced by a chlorine atom .
Chemical Reactions Analysis
Types of Reactions:
1-Chloroheptane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the chlorine atom in this compound is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The major products formed depend on the nucleophile used.
Elimination Reactions: this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Scientific Research Applications
Analytical Chemistry
1-Chloroheptane is utilized in analytical chemistry for the detection and quantification of halogenated hydrocarbons and organometallic species. It has been employed as a solvent and reagent in gas chromatography (GC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) for environmental monitoring . The compound's ability to form stable calibration curves enhances its reliability in quantitative analysis.
Case Study: Detection of Halogenated Compounds
In a study published in the Journal of Analytical Atomic Spectrometry, researchers utilized this compound to develop methods for detecting halogenated compounds in environmental samples. The study demonstrated that using this compound as a solvent improved the sensitivity and accuracy of the measurements .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing various organic compounds. Its reactivity allows it to undergo nucleophilic substitution reactions with various nucleophiles, including alcohols and amines, leading to the formation of alcohols, ethers, and amines.
Example Reactions:
- Synthesis of Heptyl Alcohol : Reacting this compound with sodium hydroxide can yield heptyl alcohol through an SN2 reaction mechanism.
- Formation of Heptylamine : When treated with ammonia or amines, this compound can produce heptylamine via nucleophilic substitution.
Materials Science
Recent research has explored the use of this compound in materials science, particularly in the synthesis of nanostructured materials. For instance, it has been used as a co-ligand in the synthesis of lead sulfide (PbS) nanosheets, which are promising materials for optoelectronic applications due to their unique electronic properties .
Case Study: Synthesis of PbS Nanosheets
In a study published in Nanotechnology, researchers reported that incorporating chloroalkanes like this compound facilitated the growth of two-dimensional PbS nanosheets. These nanosheets exhibited enhanced conductivity and tunable electronic properties suitable for applications in solar cells and photodetectors .
Physical Chemistry
The physical properties of this compound have been extensively studied to understand its behavior under various conditions. Research has focused on its refractive index and thermal properties, which are crucial for applications involving optical materials.
Experimental Findings
A study highlighted the temperature dependence of the refractive index of this compound, providing valuable data for its use in optical applications . Understanding these properties aids in designing materials with specific optical characteristics.
Mechanism of Action
The mechanism of action of 1-chloroheptane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. This involves the simultaneous attack of the nucleophile and the departure of the chlorine atom, resulting in the formation of a new bond .
In elimination reactions, this compound undergoes dehydrohalogenation, where the chlorine atom and a hydrogen atom from an adjacent carbon are removed, forming a double bond and resulting in the formation of an alkene .
Comparison with Similar Compounds
1-Chloropentane (Amyl chloride): Similar to 1-chloroheptane but with a shorter carbon chain (C5H11Cl).
1-Chlorooctane: Similar structure but with an additional carbon atom (C8H17Cl).
1-Chlorohexane: One carbon atom less than this compound (C6H13Cl).
Uniqueness:
This compound is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter or longer chain alkyl chlorides, this compound has distinct boiling and melting points, which can be advantageous in certain applications. Its reactivity in nucleophilic substitution and elimination reactions is also influenced by the length of its carbon chain .
Biological Activity
1-Chloroheptane, a chlorinated alkane with the chemical formula C₇H₁₄Cl, is primarily used as a solvent and an intermediate in organic synthesis. Its biological activity has been investigated in various contexts, including its role in microbial metabolism and potential toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound is characterized by its hydrophobic nature and moderate volatility. It is a colorless liquid at room temperature with a boiling point of approximately 170 °C. The compound's structure includes a chlorine atom attached to a seven-carbon alkane chain, which influences its reactivity and biological interactions.
Microbial Metabolism
Research indicates that specific microorganisms can metabolize this compound through dehalogenation processes. For instance, certain strains of Arthrobacter have demonstrated the ability to utilize this compound as a carbon source, converting it into less harmful compounds via enzymatic reactions.
Table 1: Microbial Dehalogenation Activity
Microorganism | Substrate Used | Dehalogenation Activity | Reference |
---|---|---|---|
Arthrobacter sp. | This compound | High | |
Mycobacterium | Various haloalkanes | Moderate | |
Pseudomonas | 1-Chlorobutane | Low |
Toxicological Studies
The toxicological profile of this compound has been assessed through various studies focusing on its effects on human health and the environment. Exposure to this compound can lead to respiratory issues, skin irritation, and potential systemic toxicity.
Case Studies
Case Study 1: Occupational Exposure
A report documented an incident involving workers exposed to chloroalkanes, including this compound. Symptoms observed included respiratory distress and skin burns, highlighting the compound's potential hazards in industrial settings.
Case Study 2: Environmental Impact
In an ecological study, the effects of chlorinated solvents on aquatic life were evaluated. It was found that this compound exhibited toxicity towards certain fish species, leading to behavioral changes and mortality at high concentrations.
Enzymatic Activity
The enzymatic breakdown of this compound has been studied extensively. Specific enzymes such as halidohydrolases are responsible for catalyzing the hydrolysis of chlorinated compounds.
Table 2: Enzymatic Properties of Halidohydrolases
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 1-chloroheptane with high purity?
- Methodological Answer : Synthesis typically involves the radical chlorination of heptane or nucleophilic substitution of 1-heptanol with HCl. Purification is achieved via fractional distillation (bp 159–161°C) . Characterization requires GC-MS for structural confirmation and NMR to verify the absence of isomers. Refractive index (n20/D 1.425) and density (0.881 g/mL at 25°C) should align with literature values . Purity (>99%) is validated using elemental analysis and gas chromatography with flame ionization detection (GC-FID).
Q. How can researchers ensure reproducibility in thermodynamic property measurements (e.g., heat capacity) of this compound?
- Methodological Answer : Calorimetric methods (e.g., differential scanning calorimetry) must adhere to standardized protocols, with temperature ranges (e.g., 284.1–353.1 K) and calibration against reference materials. Deviations in heat capacity data (e.g., ±0.15% error) should be cross-checked with independent studies . Experimental conditions (e.g., sample purity >99%) and equipment calibration sources (e.g., chromographic methods) must be explicitly documented to address discrepancies .
Q. What analytical techniques are recommended for detecting this compound in environmental or biological matrices?
- Methodological Answer : Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is effective for halogen-specific detection, particularly in halogenated hydrocarbon analysis . For trace quantification, headspace solid-phase microextraction (HS-SPME) paired with GC-FID enhances sensitivity. Method validation should include spike-recovery tests and matrix-matched calibration curves to account for interferences.
Advanced Research Questions
Q. How do collisional activation (CA) spectra of this compound-derived ions inform mechanistic studies in mass spectrometry?
- Methodological Answer : CA spectra of C7H15Cl+ ions reveal fragmentation pathways, such as terminal C2H5 group loss, consistent with mechanisms observed in shorter-chain analogs (e.g., 1-chlorohexane) . Isotopic labeling (e.g., deuterated derivatives) and energy-resolved MS/MS experiments can distinguish between competing dissociation pathways. Researchers should compare CA spectra across homologs (e.g., this compound vs. 1-chlorooctane) to identify chain-length-dependent trends .
Q. What explains discrepancies in reported heat capacity values for this compound across studies?
- Methodological Answer : Variations arise from differences in calorimeter calibration (e.g., adiabatic vs. isothermal methods), sample purity thresholds, and temperature control (±0.1 K precision required). For example, data from Zábranský et al. (2010) show deviations up to 0.15% compared to earlier studies, highlighting the need for meta-analyses that weight results by methodological rigor . Researchers should prioritize datasets with documented uncertainty margins and cross-validate using computational models (e.g., group contribution methods).
Q. How does this compound’s partitioning behavior in environmental systems compare to structurally similar organochlorides?
- Methodological Answer : Partition coefficients (e.g., log Kow) can be predicted using quantitative structure-property relationship (QSPR) models calibrated with experimental data for homologs (e.g., 1-chlorohexane, log Kow = 2.92; 1-chlorooctane, log Kow = 4.12) . Laboratory studies should employ shake-flask or generator column techniques under controlled pH and temperature. Confounding factors (e.g., solubility in saline vs. freshwater) require explicit reporting to reconcile divergent literature values .
Q. What strategies resolve contradictions in mechanistic pathways proposed for this compound’s thermal decomposition?
- Methodological Answer : Conflicting mechanisms (e.g., radical vs. ionic pathways) can be tested using radical scavengers (e.g., TEMPO) or isotopic tracers (e.g., 13C-labeled heptane). Time-resolved FTIR or microwave spectroscopy can detect transient intermediates. Researchers should replicate studies under identical conditions (e.g., 400–600 K, inert atmosphere) and compare activation energies with computational (DFT) predictions .
Q. Methodological Guidelines for Researchers
- Literature Review : Use systematic review frameworks (e.g., PRISMA) to aggregate data from peer-reviewed journals, avoiding non-academic sources like benchchem.com . Prioritize studies with transparent experimental protocols .
- Data Reporting : Follow Beilstein Journal guidelines: report synthesis details for novel compounds in the main text and relegate repetitive characterization data to supplementary files .
- Collaborative Design : Integrate cross-disciplinary expertise (e.g., statisticians for meta-analyses, methodologists for bias reduction) to enhance study robustness .
Properties
IUPAC Name |
1-chloroheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMDPHNGKBEVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Record name | 1-CHLOROHEPTANE | |
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DSSTOX Substance ID |
DTXSID4060864 | |
Record name | Heptane, 1-chloro- | |
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Molecular Weight |
134.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloroheptane is a colorless liquid. Insoluble in water., Colorless liquid; [CAMEO] | |
Record name | 1-CHLOROHEPTANE | |
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Record name | 1-Chloroheptane | |
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CAS No. |
629-06-1 | |
Record name | 1-CHLOROHEPTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/19011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Chloroheptane | |
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Record name | 1-Chloroheptane | |
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Record name | Heptane, 1-chloro- | |
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Record name | Heptane, 1-chloro- | |
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Record name | 1-chloroheptane | |
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Record name | 1-CHLOROHEPTANE | |
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